An In-depth Technical Guide to Bis(2-chloroethyl)ethylamine Hydrochloride: Chemical Properties, Experimental Protocols, and Biological Interactions
An In-depth Technical Guide to Bis(2-chloroethyl)ethylamine Hydrochloride: Chemical Properties, Experimental Protocols, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)ethylamine hydrochloride, also known as Nor-nitrogen mustard hydrochloride, is a potent bifunctional alkylating agent. Its high reactivity, stemming from the two chloroethyl groups, enables it to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This activity makes it a critical compound in biomedical research and a precursor in the synthesis of several chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and an examination of the cellular signaling pathways it perturbs, offering a vital resource for professionals in drug development and oncology research.
Chemical and Physical Properties
Bis(2-chloroethyl)ethylamine hydrochloride is a white to beige crystalline powder. It is hygroscopic and should be stored accordingly. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 821-48-7 | [1] |
| Molecular Formula | C₄H₁₀Cl₃N | [1] |
| Molecular Weight | 178.49 g/mol | |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 212-214 °C | [2] |
| Water Solubility | >100 g/L | |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride | [1] |
| Synonyms | Nor-HN2, Nor-nitrogen mustard hydrochloride, 2,2'-Dichlorodiethylamine hydrochloride | [3] |
| Stability | Stable under normal conditions. Hygroscopic. | [4] |
| Storage Temperature | Store below +30°C |
Experimental Protocols
Synthesis of Bis(2-chloroethyl)ethylamine hydrochloride
A common laboratory-scale synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
1,2-Dichloroethane (anhydrous)
-
Methanol
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 31.5 g (0.30 mol) of diethanolamine in 300 mL of anhydrous 1,2-dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride to the stirred solution. An exothermic reaction will occur, and a solid suspension may form immediately.
-
After the addition is complete, warm the mixture to approximately 50 °C, at which point the initial suspension should dissolve.
-
Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During reflux, the crystalline hydrochloride salt product will precipitate.
-
After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The final product, a white crystalline solid of Bis(2-chloroethyl)ethylamine hydrochloride, is obtained. The crude product can be purified by recrystallization from a methanol/diethyl ether mixture.
Determination of Melting Point (OECD Guideline 102)
The melting point can be determined using the capillary method with a calibrated apparatus.
Materials:
-
Melting point apparatus (e.g., Büchi M-560 or similar)
-
Capillary tubes (sealed at one end)
-
Bis(2-chloroethyl)ethylamine hydrochloride sample, finely powdered and dried
-
Thermometer calibrated to a known standard
Procedure:
-
Introduce the powdered sample into a capillary tube to a height of about 3 mm.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-20 °C/min.
-
Observe the sample. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
For a more precise determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the expected melting point is approached.
Determination of Water Solubility (OECD Guideline 105 - Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.
Materials:
-
Bis(2-chloroethyl)ethylamine hydrochloride
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Constant temperature bath (e.g., at 20 ± 0.5 °C)
-
Shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the test substance to a flask containing a known volume of water. The excess is necessary to ensure saturation is reached.
-
Stopper the flask and place it in a constant temperature bath, agitating it for a sufficient time to reach equilibrium (preliminary tests can determine this, but 24 hours is often a good starting point).
-
After equilibration, allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved material.
-
Centrifuge a portion of the aqueous phase to remove any suspended particles.
-
Carefully withdraw an aliquot of the clear supernatant for analysis.
-
Determine the concentration of Bis(2-chloroethyl)ethylamine hydrochloride in the aliquot using a validated analytical method.
-
Perform at least two independent determinations.
Stability Testing (ICH Q1A(R2) Guideline Principles)
Stability studies are crucial to determine the re-test period or shelf life.
Protocol Outline:
-
Stress Testing (Forced Degradation): Subject the substance to conditions more severe than accelerated testing. This includes exposure to high heat (e.g., 60°C), humidity (e.g., 75% RH), light (photostability testing), and hydrolysis across a range of pH values. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Long-Term Stability Testing: Store the substance under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.
-
Accelerated Stability Testing: Store the substance under elevated temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.
-
Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).
-
Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to assay the active substance and quantify any degradation products. Physical properties such as appearance and melting point should also be monitored.
Biological Interactions and Signaling Pathways
The primary mechanism of action of Bis(2-chloroethyl)ethylamine is through its ability to act as a DNA alkylating agent.[5] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine.[5] The presence of two chloroethyl groups allows for the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[5]
The cellular response to this DNA damage is complex and involves multiple signaling pathways. The Fanconi Anemia (FA) pathway is particularly critical for the repair of ICLs.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. filab.fr [filab.fr]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 7. researchgate.net [researchgate.net]
- 8. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
